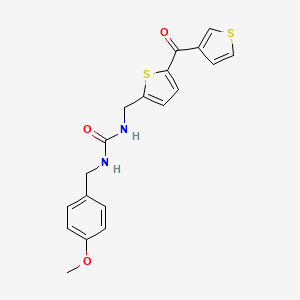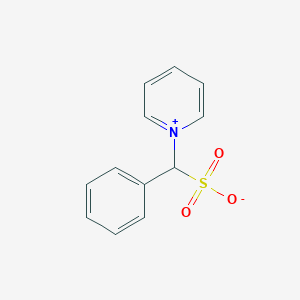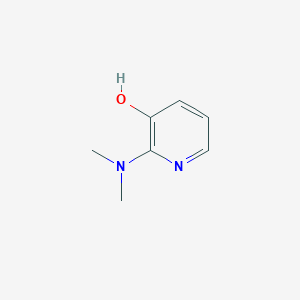![molecular formula C16H17N5O2 B2638048 (1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide CAS No. 1255790-95-4](/img/structure/B2638048.png)
(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality (1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds related to (1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide, have a range of applications in medicinal chemistry. They are used as antipyretic, analgesic drugs, tranquilizers, and herbicidal agents. Additionally, they are integral in the synthesis of compounds with antimicrobial, anti-inflammatory, and analgesic activities. These derivatives also play a role in the synthesis of organometallic coordination polymers due to their chelating abilities (Zaki et al., 2016).
Synthesis and Application in Organic Chemistry
The synthesis of pyrazole derivatives is of great interest in organic chemistry. Efficient synthetic routes have been developed for pyrazolo[1,5-a]pyrimidines and related compounds. These synthetic routes contribute to the exploration of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Al-Afaleq, 2000).
Biological and Pharmacological Activities
The biological and pharmacological activities of pyrazole derivatives have been extensively studied. They exhibit moderate antibacterial and antioxidant activities, as seen in compounds like (5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone. Such activities are often further elucidated using molecular docking tools, highlighting their potential as therapeutic agents (Lynda, 2021).
Antimicrobial and Antitubercular Screening
Research has shown that certain Schiff bases of pyrazole derivatives demonstrate significant antimicrobial activity against various bacterial and fungal strains. Some compounds have also displayed appreciable antitubercular activity, indicating their potential as new anti-TB agents (Sivakumar & Rajasekaran, 2013).
Analytical and Medicinal Uses
Pyrazole derivatives like 1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3H-one and its tetradentate derivatives have shown value as analytical reagents, particularly for d-metal ions. They also find use in dyes and as medicinal substances, further broadening their application scope (Babadeev & Stroganova, 2020).
Heterocyclic Synthesis
In heterocyclic chemistry, pyrazole derivatives are crucial for synthesizing novel compounds. They contribute to the development of azolo[1,5-α]pyrimidine, pyrimido[1,2-α]-benzimidazole, and other heterocyclic compounds, which are significant in various chemical and pharmaceutical applications (Fadda et al., 2012).
properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-3-4-12(11(2)7-10)13-8-14-16(22)20(9-15(17)19-23)5-6-21(14)18-13/h3-8,23H,9H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENPZASMICXRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=NO)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)C/C(=N/O)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)
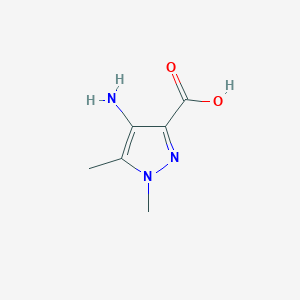
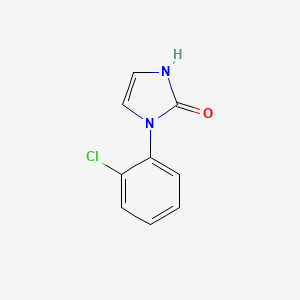


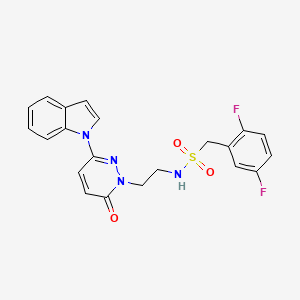
![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)
